An In-Depth Technical Guide to BMY-25271: A Histamine H2 Receptor Antagonist
An In-Depth Technical Guide to BMY-25271: A Histamine H2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of BMY-25271, a potent histamine (B1213489) H2 receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
BMY-25271 is a small molecule with the systematic IUPAC name and other identifiers listed below.
Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₅O₂S₂ |
| Molecular Weight | 329.44 g/mol |
| SMILES | CN(C)Cc1ccc(CSCCNC2=N--INVALID-LINK--[O-])o1 |
| Stereochemistry | Racemic |
Pharmacological Profile
BMY-25271 is classified as a histamine H2 receptor antagonist. The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates gastric acid secretion, relaxes smooth muscle, and is involved in various other physiological processes. By competitively blocking the action of histamine at the H2 receptor, BMY-25271 can inhibit these effects.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for BMY-25271.
| Parameter | Value | Species | Assay |
| Oral ED₅₀ | 0.093 mg/kg | Not Specified | Inhibition of gastric acid secretion |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population.
Mechanism of Action: Histamine H2 Receptor Signaling Pathway
BMY-25271 exerts its effect by antagonizing the histamine H2 receptor, which is primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein. The binding of an agonist (like histamine) to the receptor triggers a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a physiological response. As an antagonist, BMY-25271 binds to the H2 receptor but does not elicit this signaling cascade, thereby blocking the effects of histamine.
Caption: Histamine H2 Receptor Signaling Pathway and the antagonistic action of BMY-25271.
Experimental Protocols
While a specific, detailed synthesis protocol for BMY-25271 is not publicly available, the synthesis of structurally related histamine H2 receptor antagonists typically involves multi-step organic chemistry procedures. A generalized approach is outlined below.
General Synthesis Scheme for Related Histamine H2 Receptor Antagonists
The synthesis of compounds structurally similar to BMY-25271 often follows a convergent synthesis strategy. This typically involves the independent synthesis of a heterocyclic amine portion and a side-chain containing a thioether and a polar tail group. The final step is the coupling of these two fragments.
Caption: Generalized workflow for the synthesis of histamine H2 receptor antagonists.
Radioligand Binding Assay for Histamine H2 Receptor
This protocol describes a general method for determining the binding affinity of a compound like BMY-25271 to the histamine H2 receptor using a competitive radioligand binding assay.
Materials:
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Membrane Preparation: Cell membranes expressing the human histamine H2 receptor.
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Radioligand: A tritiated H2 receptor antagonist (e.g., [³H]-tiotidine).
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Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
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Non-specific Binding Control: A high concentration of a known H2 receptor ligand (e.g., unlabeled tiotidine).
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Test Compound: BMY-25271 at various concentrations.
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Filtration Apparatus: Glass fiber filters and a cell harvester.
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Scintillation Counter: For measuring radioactivity.
Procedure:
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Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (BMY-25271). For determining non-specific binding, replace the test compound with the non-specific binding control.
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Equilibration: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
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Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the bound radioligand from the free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
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Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
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Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
